2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes an imidazoline ring and a phenylthio group, making it a versatile molecule for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride typically involves the reaction of 2-isopropylthiophenol with formaldehyde and ethylenediamine. The reaction is carried out under acidic conditions to facilitate the formation of the imidazoline ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazoline ring can be reduced to form imidazolidine derivatives.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride involves its interaction with specific molecular targets. The imidazoline ring can interact with various enzymes and receptors, modulating their activity. The phenylthio group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methylphenylthio)methyl)-2-imidazoline hydrochloride
- 2-((2-Ethylphenylthio)methyl)-2-imidazoline hydrochloride
- 2-((2-Propylphenylthio)methyl)-2-imidazoline hydrochloride
Uniqueness
2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Properties
CAS No. |
101626-73-7 |
---|---|
Molecular Formula |
C13H19ClN2S |
Molecular Weight |
270.82 g/mol |
IUPAC Name |
2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C13H18N2S.ClH/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13;/h3-6,10H,7-9H2,1-2H3,(H,14,15);1H |
InChI Key |
FZMUFGUFCKKDOD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1SCC2=NCC[NH2+]2.[Cl-] |
Canonical SMILES |
CC(C)C1=CC=CC=C1SCC2=NCC[NH2+]2.[Cl-] |
Synonyms |
2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydroimidazole chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.